molecular formula C13H18Cl2N4O2 B8003875 Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate CAS No. 1415800-45-1

Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B8003875
CAS No.: 1415800-45-1
M. Wt: 333.21 g/mol
InChI Key: IDDOBSRWMQFECL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₁₈Cl₂N₄O₂. It is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a dichloropyrimidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the tert-butyl ester group.

    Introduction of the Dichloropyrimidine Moiety: The pyrrolidine derivative is then reacted with 4,6-dichloropyrimidine under conditions that facilitate nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: The dichloropyrimidine moiety can undergo further substitution reactions with nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis, common reagents include hydrochloric acid or sodium hydroxide.

Major Products:

    Substituted Pyrrolidines: Depending on the nucleophile used in substitution reactions.

    Carboxylic Acids: From hydrolysis of the ester group.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

Industry:

    Pharmaceutical Research: Utilized in the development of new drugs and therapeutic compounds.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate depends on its specific biological target. Generally, compounds with similar structures may:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Modulate Receptors: By acting as agonists or antagonists.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-chloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4,6-dimethylpyrimidin-2-ylamino)pyrrolidine-1-carboxylate

Uniqueness:

  • Chlorine Substituents: The presence of two chlorine atoms on the pyrimidine ring may enhance its reactivity and biological activity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(4,6-dichloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-5-4-8(7-19)16-11-17-9(14)6-10(15)18-11/h6,8H,4-5,7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDOBSRWMQFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119160
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4,6-dichloro-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-45-1
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4,6-dichloro-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4,6-dichloro-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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